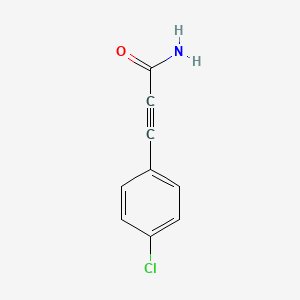
N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the furan and thiophene intermediates: The furan and thiophene rings are synthesized separately through established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling of intermediates: The furan and thiophene intermediates are then coupled using a suitable linker, such as an oxalamide group, under controlled conditions. This step often involves the use of coupling reagents like carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the oxalamide group can produce the corresponding amine derivative.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific biological target. Generally, compounds with furan and thiophene rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects. The oxalamide group may also play a role in binding to specific sites on the target molecule, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)acetamide
- N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)urea
Uniqueness
N1-(1-(furan-2-yl)propan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the specific combination of furan and thiophene rings linked by an oxalamide group. This structure provides a distinct set of electronic and steric properties that can influence its reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
N'-[1-(furan-2-yl)propan-2-yl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10(8-11-4-2-6-19-11)16-14(18)13(17)15-9-12-5-3-7-20-12/h2-7,10H,8-9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFIMBCKTHEPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-Methoxyphenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2758206.png)
![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2758208.png)
![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(oxan-2-yloxy)hexanamide](/img/structure/B2758209.png)
![5-(methoxymethyl)-2-(piperazin-1-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one dihydrochloride](/img/structure/B2758214.png)
![2-{3-[(CARBAMOYLMETHYL)SULFANYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE](/img/structure/B2758215.png)


![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)

![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2758225.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2758227.png)


